Thalidomide-O-amido-PEG2-C2-NH2 (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

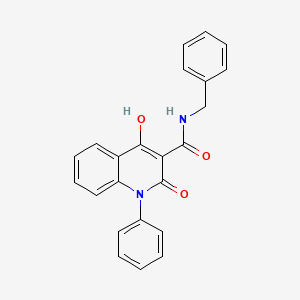

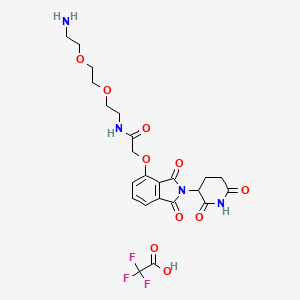

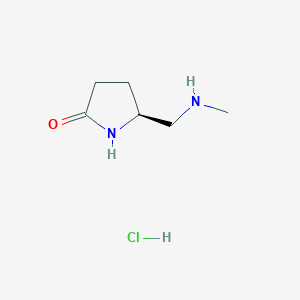

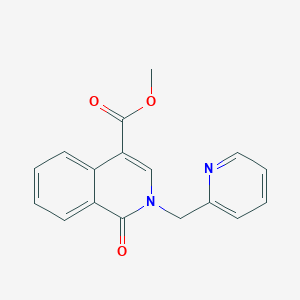

Thalidomide-O-amido-PEG2-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and 2-unit PEG linker used in PROTAC technology .

Synthesis Analysis

The synthesis of Thalidomide-O-amido-PEG2-C2-NH2 TFA involves the incorporation of the Thalidomide based cereblon ligand and a 2-unit PEG linker . This compound is used in medical research, drug-release, nanotechnology, and new materials research .Molecular Structure Analysis

The molecular weight of Thalidomide-O-amido-PEG2-C2-NH2 TFA is 576.48 . The molecular formula is C23H27F3N4O10 . The SMILES representation is O=C(NCCOCCOCCN)COC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O.O=C(O)C(F)(F)F .Chemical Reactions Analysis

Thalidomide-O-amido-PEG2-C2-NH2 TFA incorporates an E3 ligase ligand and a linker, and can be an immunomodulator for the research of cancer . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .Physical And Chemical Properties Analysis

Thalidomide-O-amido-PEG2-C2-NH2 TFA is a solid compound . It is recommended to store the compound lyophilized at -20ºC, keep desiccated. In lyophilized form, the chemical is stable for 36 months. In solution, store at -20ºC and use within 3 months to prevent loss of potency .Wissenschaftliche Forschungsanwendungen

1. Potential in Cancer Therapy

Thalidomide and its analogs, such as Thalidomide-O-amido-PEG2-C2-NH2 (TFA), have been explored for their potential in cancer therapy. Thalidomide is known for its immunomodulatory properties and has been investigated in various malignancies and immunologic-based disorders. It exhibits activity against tumor necrosis factor-alpha (TNF-α), interleukins, and granulocyte macrophage colony-stimulating factor, contributing to its anticancer effects. These effects include anti-angiogenic, anti-proliferative, and pro-apoptotic properties, making it a candidate for oncology clinical trials in diseases like multiple myeloma and solid tumor cancers (Teo, 2005).

2. Angiogenesis Inhibition

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) may also have antiangiogenic properties. Thalidomide's inhibition of angiogenesis, essential in the formation of new blood vessels, is a critical aspect of its potential therapeutic use. This property is particularly relevant in the context of solid tumors, where angiogenesis plays a significant role in tumor growth and metastasis. The antiangiogenic activity of Thalidomide and its derivatives has been demonstrated in various assays, including the rabbit cornea micropocket assay (D'Amato et al., 1994).

3. Modulation of Cytokine Production

The compound's ability to modulate cytokine production is another area of interest. Thalidomide and its analogs, including Thalidomide-O-amido-PEG2-C2-NH2 (TFA), have been shown to regulate cytokine production by peripheral blood mononuclear cells. This modulation of cytokines, particularly TNF-α, is crucial in its therapeutic applications in inflammatory and autoimmune diseases, as well as in cancer (Stirling, 2001).

4. Application in Infectious Diseases

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) might also have applications in infectious diseases. For instance, Thalidomide has been shown to inhibit the replication of human immunodeficiency virus type 1 (HIV-1), suggesting potential use in managing HIV/AIDS. This inhibition is associated with a reduction in TNF-alpha production and could be a feature of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) as well (Makonkawkeyoon et al., 1993).

5. Potential in Neurological Disorders

There is also interest in exploring the potential of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) in neurological disorders. Thalidomide has been investigated in neurofibromatosis 1 for treating symptomatic plexiform neurofibroma, suggesting potential applications in other similar neurological conditions (Gupta et al., 2003).

Wirkmechanismus

Target of Action

The primary target of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is Cereblon . Cereblon is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex . This protein plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation .

Mode of Action

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) incorporates an E3 ligase ligand and a linker . This compound functions as a PROTAC (Proteolysis-Targeting Chimera) . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . In this case, Thalidomide-O-amido-PEG2-C2-NH2 (TFA) facilitates the degradation of Cereblon .

Biochemical Pathways

The action of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By promoting the degradation of Cereblon, Thalidomide-O-amido-PEG2-C2-NH2 (TFA) can influence various downstream effects related to the functions of Cereblon .

Pharmacokinetics

It’s noted that the salt form of the compound, thalidomide-o-amido-peg2-c2-nh2 tfa, usually boasts enhanced water solubility and stability , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Thalidomide-O-amido-PEG2-C2-NH2 (TFA)'s action are primarily related to its role as an immunomodulator . By degrading Cereblon, this compound can influence the cellular processes regulated by this protein, potentially leading to changes in immune response .

Action Environment

The action, efficacy, and stability of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) can be influenced by various environmental factors. For instance, the compound’s stability and solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules can impact the compound’s ability to bind to its target and exert its effects .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Cellular Effects

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still under study.

Molecular Mechanism

The molecular mechanism of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action at the molecular level is still being researched.

Dosage Effects in Animal Models

The effects of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways that Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is involved in, including any enzymes or cofactors that it interacts with, are currently under study. This also includes any effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O8.C2HF3O2/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;3-2(4,5)1(6)7/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWXWSIQGKGHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate](/img/structure/B3000086.png)

![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)

![N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000095.png)

![ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate](/img/structure/B3000099.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B3000102.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate](/img/structure/B3000103.png)